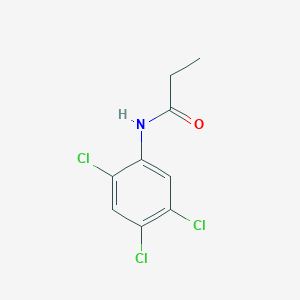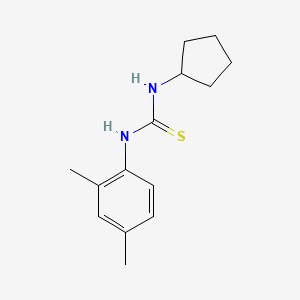![molecular formula C14H13NO3S B5692771 methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. This compound is a member of the thiophene family, which is known for its diverse biological and chemical properties. In
Applications De Recherche Scientifique
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate has been studied extensively for its potential applications in various fields of scientific research. In medicine, this compound has shown promising results as a potential anticancer agent. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes involved in cell survival. In addition, this compound has also been studied for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines in vitro.
In agriculture, this compound has been studied for its potential use as a pesticide. Studies have shown that this compound has insecticidal and fungicidal properties, making it a potential alternative to conventional pesticides that may have harmful effects on the environment.
In materials science, this compound has been studied for its potential use as a building block for organic electronic materials. This compound has been shown to have good solubility and stability, making it a promising candidate for use in organic photovoltaic devices.
Mécanisme D'action
The mechanism of action of methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate varies depending on its application. In cancer cells, this compound has been shown to inhibit the activity of certain enzymes involved in cell survival, leading to apoptosis. Inflammation is inhibited by the compound by blocking the production of inflammatory cytokines. As a pesticide, this compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Biochemical and Physiological Effects:
This compound has been shown to have diverse biochemical and physiological effects, depending on its application. In cancer cells, this compound induces apoptosis by inhibiting the activity of certain enzymes involved in cell survival. Inflammation is inhibited by blocking the production of inflammatory cytokines. As a pesticide, the compound disrupts the nervous system of insects, leading to their death. In materials science, the compound is used as a building block for organic electronic materials, contributing to the conductivity and stability of the material.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate in lab experiments is its high purity and yield, which can be achieved through the optimized synthesis method. This compound is also relatively stable and has good solubility, making it easy to handle in lab experiments. However, one limitation of using this compound is its potential toxicity, particularly in the case of its use as a pesticide. Care should be taken to handle this compound safely in lab experiments.
Orientations Futures
There are several future directions for the scientific research on methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate. In medicine, further studies are needed to explore the potential of this compound as an anticancer agent and anti-inflammatory agent. In agriculture, more research is needed to evaluate the efficacy and safety of this compound as a pesticide. In materials science, further studies are needed to optimize the use of this compound as a building block for organic electronic materials. Overall, the potential applications of this compound make it a promising candidate for further scientific research.
Méthodes De Synthèse
Methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate can be synthesized through a multistep process that involves the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-methylbenzoyl chloride, which is then reacted with methyl thioglycolate to form methyl 3-[(2-methylbenzoyl)thio]-2-methylbenzoate. The final step involves the reaction of this intermediate with ammonium carbonate to form the desired product, this compound. This synthesis method has been optimized to yield high purity and yield of the final product.
Propriétés
IUPAC Name |
methyl 3-[(2-methylbenzoyl)amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3S/c1-9-5-3-4-6-10(9)13(16)15-11-7-8-19-12(11)14(17)18-2/h3-8H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAYTFWRXRSNFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5692720.png)


![2-[2-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5692742.png)
![[(2,6-dimethylphenyl)hydrazono]malononitrile](/img/structure/B5692753.png)
![2-[(4-chlorophenyl)thio]-N-(2-cyanophenyl)acetamide](/img/structure/B5692755.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)

